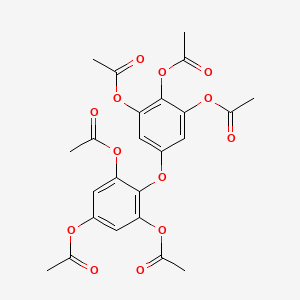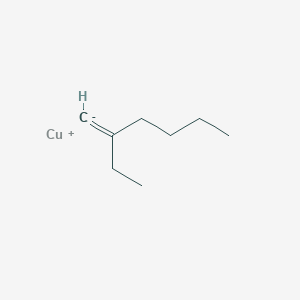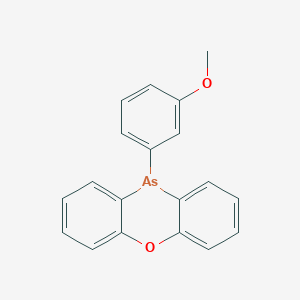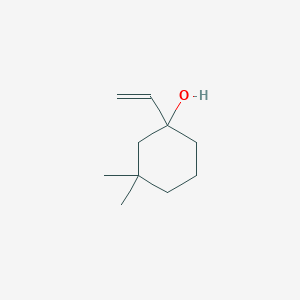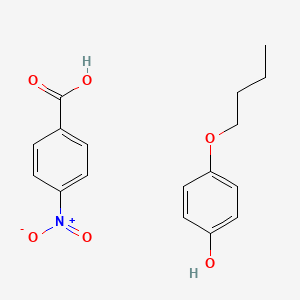
4-Butoxyphenol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxyphenol and 4-nitrobenzoic acid are organic compounds with distinct chemical structures and properties. 4-Butoxyphenol is a phenolic compound with a butoxy group attached to the benzene ring, while 4-nitrobenzoic acid is a nitro-substituted benzoic acid. Both compounds have significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butoxyphenol can be synthesized through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
4-Nitrobenzoic acid is commonly prepared by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. Alternatively, it can be synthesized by the oxidation of 4-nitrotoluene using oxidizing agents like potassium permanganate or chromic acid .
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene due to its cost-effectiveness and scalability. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
4-Nitrobenzoic acid undergoes reactions such as:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: It reacts with alcohols to form esters, such as ethyl 4-nitrobenzoate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Esterification: Sulfuric acid, ethanol.
Major Products Formed
4-Butoxyphenol: Quinones, substituted phenols.
4-Nitrobenzoic acid: 4-Aminobenzoic acid, esters like ethyl 4-nitrobenzoate.
Scientific Research Applications
4-Butoxyphenol and 4-nitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Industry: Employed in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid involves its conversion to 4-aminobenzoic acid, which is a key intermediate in the biosynthesis of folic acid. Folic acid is crucial for the synthesis of nucleotides and the replication of DNA. The nitro group in 4-nitrobenzoic acid undergoes reduction to form the amino group, which then participates in various biochemical pathways .
Comparison with Similar Compounds
4-Butoxyphenol and 4-nitrobenzoic acid can be compared with similar compounds such as:
Benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxyl group, limiting its applications in esterification reactions.
4-Aminobenzoic acid: The reduced form of 4-nitrobenzoic acid, used in the synthesis of folic acid and local anesthetics
The uniqueness of 4-nitrobenzoic acid lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various industrial processes .
Properties
CAS No. |
56752-45-5 |
|---|---|
Molecular Formula |
C17H19NO6 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-butoxyphenol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H14O2.C7H5NO4/c1-2-3-8-12-10-6-4-9(11)5-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h4-7,11H,2-3,8H2,1H3;1-4H,(H,9,10) |
InChI Key |
JOSDCZQLSOERFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14634006.png)
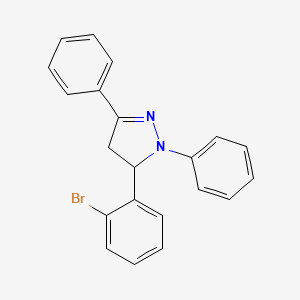

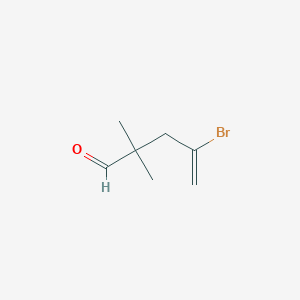
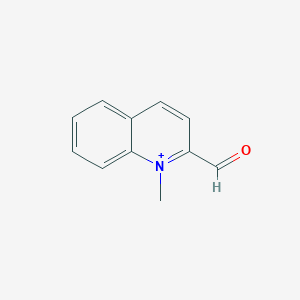
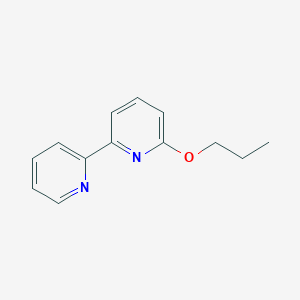


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
